4,4-Unsubstituted Indenothiophene Enables OFET Hole Mobility Whereas 4,4-Disubstituted Analogs Are Electrically Inactive
In a direct head-to-head comparison within the same study, quaterthiophene 4T—terminated with 4,4-unsubstituted 4H-indeno[1,2-b]thiophene units—exhibited a hole mobility of 2.2 × 10⁻² cm² V⁻¹ s⁻¹ with an on/off current ratio of 2.2 × 10⁴. In contrast, the 4,4-di-n-octyl (Oct-4T) and 4,4-di-p-tolyl (Tol-4T) derivatives showed no field-effect whatsoever [1]. The structural origin of this binary difference was traced to thin-film morphology: 4T forms crystalline films with strong π-π intermolecular interactions, whereas Oct-4T lacks these interactions due to steric disruption by n-octyl chains, and Tol-4T films are amorphous [1]. This demonstrates that the 4,4-unsubstituted 4H-indeno[1,2-b]thiophene motif is not merely preferable—it is a prerequisite for achieving measurable transistor performance in this scaffold.
| Evidence Dimension | Hole mobility in bottom-gate, top-contact OFET devices |
|---|---|
| Target Compound Data | 4T (4,4-unsubstituted): μₕ = 2.2 × 10⁻² cm² V⁻¹ s⁻¹; on/off = 2.2 × 10⁴ |
| Comparator Or Baseline | Oct-4T (4,4-di-n-octyl): no field-effect; Tol-4T (4,4-di-p-tolyl): no field-effect |
| Quantified Difference | Functional vs. non-functional (binary difference in transistor operation); on/off ratio >10⁴ for 4T vs. undetectable for comparators |
| Conditions | Bottom-gate, top-contact OFET; SiO₂ gate dielectric; vacuum-deposited thin films; measured under ambient conditions |
Why This Matters
Procurement of 4,4-disubstituted indenothiophene derivatives for OFET applications carries a demonstrated risk of complete device failure; specification of the 4,4-unsubstituted core is critical for functional p-channel transistor performance.
- [1] Pouchain, L.; Alévêque, O.; Nicolas, Y.; Oger, A.; Le Régent, C.-H.; Allain, M.; Blanchard, P.; Roncali, J. Quaterthiophenes with Terminal Indeno[1,2-b]thiophene Units as p-Type Organic Semiconductors. Journal of Organic Chemistry 2009, 74 (3), 1054–1064. View Source
